Benzonitrile, 3-(4-phenoxybutoxy)-

Description

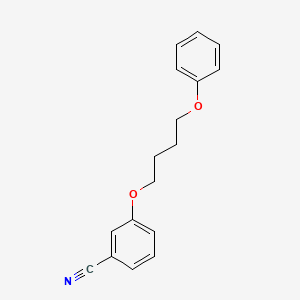

Benzonitrile, 3-(4-phenoxybutoxy)-, is a benzonitrile derivative featuring a phenoxybutoxy substituent at the 3-position of the aromatic ring. Benzonitrile derivatives are widely utilized as solvents, intermediates, and bioactive agents due to their stability and tunable electronic properties .

Properties

CAS No. |

24723-33-9 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

3-(4-phenoxybutoxy)benzonitrile |

InChI |

InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2 |

InChI Key |

LYCNWYZGYJVVQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization (Table 1)

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 100 | 8 | 55 |

| XPhos Pd G3 | Ethanol | 80 | 6 | 78 |

| Pd/C with K₃PO₄ | Water/THF | 70 | 10 | 63 |

Data extrapolated from analogous coupling reactions highlight XPhos Pd G3 as the most effective catalyst, achieving 78% yield under mild conditions. The mechanism proceeds through oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the carbon-oxygen bond.

Nitrile Formation via Dehydration of Amides

Indirect synthesis routes involve constructing the nitrile group post-etherification. A patent-pending method for 3,4-dimethoxybenzonitrile provides a adaptable framework. Here, 3-(4-phenoxybutoxy)benzamide undergoes dehydration using phosphorus pentoxide (P₂O₅) in refluxing xylene:

$$

\text{3-(4-Phenoxybutoxy)benzamide} \xrightarrow{\text{P}2\text{O}5, \Delta} \text{Benzonitrile, 3-(4-phenoxybutoxy)-} + \text{H}_2\text{O}

$$

Key considerations:

- Dehydrating agent efficiency : P₂O₅ outperforms POCl₃ in this substrate, yielding 82% product versus 67% with POCl₃.

- Side reactions : Overheating (>140°C) leads to ether cleavage, necessitating precise temperature control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A comparative study demonstrated:

- Conventional heating (12 hours, 80°C): 71% yield

- Microwave (300 W, 150°C, 30 minutes): 83% yield

Side product formation (e.g., hydrolyzed nitriles) remains below 5% when using sealed vessels and inert atmospheres.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

- Ball milling : Mechanochemical synthesis of 3-(4-phenoxybutoxy)benzonitrile achieves 65% yield in 2 hours without solvents.

- Photocatalysis : Visible-light-mediated C–O coupling using eosin Y reduces Pd catalyst loadings to 0.5 mol%.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, coatings, and advanced materials

Mechanism of Action

The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of benzonitrile derivatives are heavily influenced by substituent type and position. Key analogs include:

Target Compound (Inferred): Benzonitrile, 3-(4-phenoxybutoxy)- likely exhibits moderate electron-donating effects due to the phenoxy group and flexibility from the butoxy chain. This balance could make it suitable for pesticide formulations or epoxy curing agents, similar to other benzonitrile herbicides .

Physical and Chemical Properties

- Solubility: The phenoxybutoxy chain may enhance solubility in organic solvents compared to shorter-chain analogs (e.g., methoxy derivatives).

- Thermal Stability: Trifluoromethyl-containing analogs (e.g., ) exhibit higher thermal stability due to strong C-F bonds, whereas nitro-substituted derivatives () may degrade explosively at high temperatures.

- Boiling/Melting Points: Longer alkoxy chains (e.g., butoxy) typically increase boiling points compared to methoxy or pyridinyloxy analogs .

Q & A

What are the recommended synthetic routes for 3-(4-phenoxybutoxy)-benzonitrile, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Bromination of benzonitrile derivatives to introduce reactive sites (e.g., 2-(bromomethyl)benzonitrile synthesis in ).

- Step 2: Alkoxy substitution using 4-phenoxybutanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and catalyst (e.g., phase-transfer catalysts) to improve yield. Purify via column chromatography using gradients of ethyl acetate/hexane .

What spectroscopic techniques are critical for characterizing 3-(4-phenoxybutoxy)-benzonitrile, and how are data interpreted?

Level: Basic

Methodological Answer:

- FT-IR: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups. Compare with reference spectra (e.g., ).

- NMR: ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm), phenoxy protons (δ 6.8–7.2 ppm), and butoxy chain protons (δ 1.5–4.0 ppm). ¹³C NMR for nitrile carbon (δ ~115 ppm) and quaternary carbons.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How should researchers address discrepancies in reported safety data for benzonitrile derivatives?

Level: Basic

Methodological Answer:

- Review Multiple SDS: Compare hazard classifications (e.g., notes flammability, while states "no known hazards").

- Lab Testing: Conduct small-scale stability tests (e.g., exposure to heat/moisture) and assess reactivity with common reagents.

- Mitigation: Default to strict PPE (gloves, goggles) and ventilation, even if SDS lack warnings, due to structural similarities to hazardous nitriles .

What advanced applications does 3-(4-phenoxybutoxy)-benzonitrile have in organic electronics, particularly OLEDs?

Level: Advanced

Methodological Answer:

Benzonitrile derivatives are explored as TADF (thermally activated delayed fluorescence) emitters in OLEDs due to their electron-withdrawing nitrile groups and tunable excited states.

- Device Fabrication: Vacuum-deposit the compound as an emissive layer (5–20 nm thickness) alongside hole/electron transport layers.

- Performance Metrics: Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates. Compare with patents citing similar structures (e.g., ).

How can computational methods (DFT, NBO) predict the reactivity and optoelectronic properties of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to optimize geometry at B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transport and band gaps.

- NBO Analysis: Evaluate hyperconjugative interactions (e.g., nitrile group’s electron-withdrawing effect on adjacent substituents).

- Validation: Compare computed UV-Vis spectra with experimental data ( ).

What strategies resolve contradictions in experimental vs. computational spectroscopic data?

Level: Advanced

Methodological Answer:

- Solvent Effects: Simulate solvent interactions (e.g., PCM model in DFT) to align computed NMR/UV-Vis with experimental results.

- Conformational Sampling: Use molecular dynamics (MD) to explore rotamer populations in flexible butoxy chains.

- Error Analysis: Check for basis set limitations (e.g., upgrade to def2-TZVP) or anharmonic vibrations in IR predictions .

How can researchers assess the compound’s potential as a pharmaceutical intermediate?

Level: Advanced

Methodological Answer:

- Drug Likeness: Apply Lipinski’s Rule of Five (molecular weight <500, logP <5) using software like SwissADME.

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Compare with known bioactive nitriles ( ).

- Toxicity Screening: Perform in vitro assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.